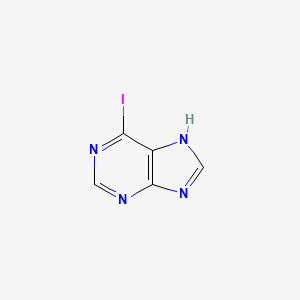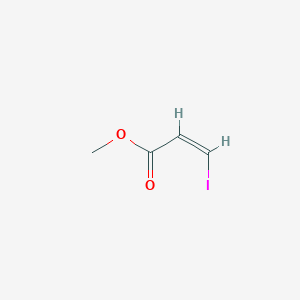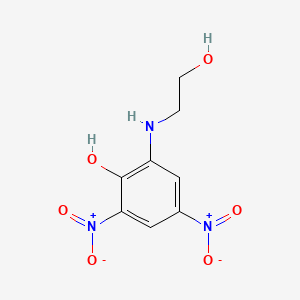![molecular formula C11H8N3O6- B1310102 (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate CAS No. 304481-86-5](/img/structure/B1310102.png)
(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate is an organic compound characterized by the presence of a nitrobenzoyl group attached to a hydrazinyl moiety, which is further connected to a but-2-enoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate typically involves the following steps:
Formation of the hydrazinyl intermediate: The reaction begins with the condensation of 4-nitrobenzoyl chloride with hydrazine hydrate under controlled conditions to form 4-nitrobenzoyl hydrazine.
Coupling with but-2-enoate: The hydrazinyl intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of (E)-4-[2-(4-aminobenzoyl)hydrazinyl]-4-oxobut-2-enoate.
Substitution: Formation of substituted hydrazinyl derivatives.
Oxidation: Formation of hydrazine oxides or related compounds.
Scientific Research Applications
(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinyl moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-[2-(4-aminobenzoyl)hydrazinyl]-4-oxobut-2-enoate: A reduced form of the compound with an amino group instead of a nitro group.
4-[2-(4-nitrobenzoyl)hydrazinyl]butanoic acid: A structurally similar compound with a butanoic acid moiety instead of a but-2-enoate.
Uniqueness
(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrobenzoyl and a hydrazinyl group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c15-9(5-6-10(16)17)12-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-6H,(H,12,15)(H,13,18)(H,16,17)/p-1/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRBOUHHCXLSOZ-AATRIKPKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C=CC(=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)/C=C/C(=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N3O6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420627 |
Source


|
| Record name | AC1NVJSC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304481-86-5 |
Source


|
| Record name | AC1NVJSC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)

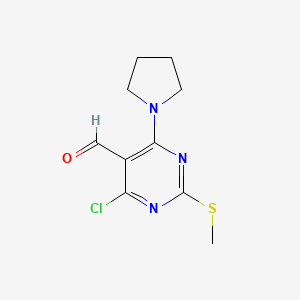
![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)
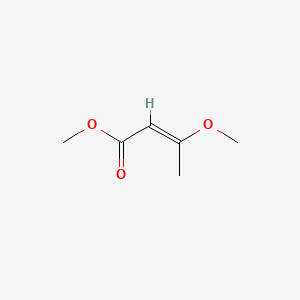
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)
![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)

